2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
Description
This compound is a piperazine-acetamide derivative characterized by a 4-methoxyphenyl-substituted piperazine core linked to a 3-oxopiperazine moiety and an N-phenylacetamide group. Its structural complexity arises from the dual piperazine rings, which are functionalized with acetyl and acetamide groups.
Properties
IUPAC Name |
2-[1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-34-21-9-7-20(8-10-21)29-15-13-28(14-16-29)18-24(32)30-12-11-26-25(33)22(30)17-23(31)27-19-5-3-2-4-6-19/h2-10,22H,11-18H2,1H3,(H,26,33)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSDRRFVGVARML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3CCNC(=O)C3CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide typically involves multiple steps. One common method includes the Mannich reaction, which is a three-step protocol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process would typically include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets in the body. It is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of certain drugs of abuse such as amphetamines . This compound also acts as a nonselective serotonin receptor agonist, which contributes to its pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide with structurally analogous compounds, focusing on substituent variations, molecular properties, and reported bioactivities:
*Calculated based on structural similarity to and .
Key Structural and Functional Differences:
Substituent Effects on Pharmacokinetics :
- The 4-methoxyphenyl group in the target compound (vs. 4-chlorophenyl in ) reduces lipophilicity (logP ~2.1 vs. ~2.8) but improves solubility, critical for oral bioavailability .
- Trifluoromethyl () and chloroacetyl () groups enhance metabolic stability and electrophilic reactivity, respectively, but may introduce toxicity risks .
Bioactivity Trends: Compounds with bulky substituents (e.g., benzyl in ) show reduced CNS penetration due to increased molecular weight (>500 g/mol) but improved peripheral target engagement .
In Silico Predictions :
- Analogs with 3-oxopiperazine cores (common in all compounds) exhibit moderate affinity for serotonin 5-HT₁A and dopamine D₂ receptors, as predicted by molecular docking studies .
- N-Phenylacetamide derivatives (e.g., ) are frequently explored as kinase inhibitors due to their ATP-binding site compatibility .
Research Findings and Limitations
Biological Activity
The compound 2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide is a derivative of piperazine that has attracted interest due to its potential biological activities, particularly in the realm of psychopharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, primarily involving piperazine and phenylacetamide moieties. Its molecular formula is , with a molecular weight of approximately 351.40 g/mol. The presence of the methoxy group on the phenyl ring is hypothesized to influence its pharmacological properties.
Antipsychotic Properties
Research has indicated that compounds similar to This compound exhibit antipsychotic effects. A study evaluating various arylpiperazines demonstrated that these compounds interact with serotonin receptors (5-HT2A) and dopamine receptors (D2), which are critical in the modulation of mood and psychotic symptoms. The study reported variable antipsychotic activity among different derivatives, suggesting that structural modifications can significantly alter efficacy .
The primary mechanism through which this compound exerts its biological effects appears to involve receptor antagonism. Specifically, it has been noted for its selective binding affinity to 5-HT2A and D2 receptors, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders. The interaction with these receptors can lead to a reduction in dopaminergic activity, which is beneficial in managing symptoms of psychosis .
Neuroprotective Effects
In addition to its antipsychotic properties, preliminary studies suggest that this compound may possess neuroprotective activity. In animal models subjected to ischemic conditions, it was observed that treatment with similar piperazine derivatives significantly prolonged survival times and reduced mortality rates. This indicates potential applications in treating neurodegenerative diseases or acute neurological events .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into their pharmacological profiles:
| Study | Findings | Receptor Interaction |
|---|---|---|
| Kumar et al. (2011) | Evaluated multiple arylpiperazines for antipsychotic activity; found variable effectiveness. | 5-HT2A, D2 |
| Recent Neuroprotection Study | Showed significant survival improvement in ischemic mice treated with piperazine derivatives. | Not specified |
| Structure Activity Relationship Analysis | Identified key structural features influencing receptor binding affinity and biological activity. | Various |
These findings underscore the importance of structural modifications in enhancing the therapeutic potential of piperazine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
